molecular formula C9H5N3O B1437449 4-Hydroxyquinazoline-8-carbonitrile CAS No. 663194-04-5

4-Hydroxyquinazoline-8-carbonitrile

Cat. No.: B1437449
CAS No.: 663194-04-5
M. Wt: 171.16 g/mol
InChI Key: BUQABABXGUUNKN-UHFFFAOYSA-N
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Description

4-Hydroxyquinazoline-8-carbonitrile (CAS: 663194-04-5) is a quinazoline derivative with the molecular formula C₉H₅N₃O and a molecular weight of 171.1555 g/mol . Its structure features a quinazoline core substituted with a hydroxyl group at position 4 and a nitrile group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinazoline-8-carbonitrile typically involves the reaction of anthranilic acid derivatives with suitable nitriles under specific conditions. One common method includes the cyclization of 2-aminobenzonitrile with formamide, followed by hydroxylation at the 4-position . Another approach involves the use of malonic acid equivalents in the presence of anilines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinazoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinazolinone derivatives.

    Reduction: The cyano group at the 8-position can be reduced to form corresponding amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of 4-Hydroxyquinazoline-8-carbonitrile Derivatives

The synthesis of 4-hydroxyquinazoline derivatives typically involves various chemical reactions, including cyclization and functional group modifications. The compound can be synthesized through methods such as:

  • Condensation Reactions : Utilizing starting materials like 2-aminobenzylamine and carbonyl compounds to form the quinazoline core.
  • Cyclization : The incorporation of a cyanide group can be achieved through nucleophilic substitution reactions, leading to the formation of the carbonitrile moiety.

Recent studies have documented efficient synthetic routes that yield high-purity derivatives suitable for biological evaluation .

Biological Activities

This compound exhibits a range of biological activities that make it a promising candidate for drug development:

Anticancer Activity

Several derivatives have been tested for their cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown:

  • Inhibition of Cell Proliferation : Specific derivatives demonstrated IC50 values comparable to established anticancer agents like doxorubicin against multiple cancer types, including lung and liver cancers .
  • Mechanisms of Action : Studies indicate that some derivatives induce apoptosis and inhibit cell migration by disrupting key signaling pathways, such as the β-catenin/TCF4 pathway, which is crucial in many cancers .

Antiviral Properties

Research has highlighted the potential of 4-hydroxyquinazoline derivatives as antiviral agents. Some compounds exhibit moderate inhibitory effects against HIV-1, suggesting their utility in developing new anti-HIV therapies .

Neuroprotective Effects

The compound's ability to chelate metal ions positions it as a potential neuroprotective agent. Its derivatives have shown promise in treating neurodegenerative diseases by mitigating oxidative stress through metal ion regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-hydroxyquinazoline derivatives is crucial for optimizing their pharmacological properties. Key observations include:

  • Substituent Effects : The presence and position of various substituents on the quinazoline ring significantly influence biological activity. For example, halogen substitutions often enhance anticancer potency .
  • Functional Group Modifications : Altering functional groups attached to the quinazoline core can lead to improved selectivity and reduced toxicity towards normal cells while maintaining efficacy against cancer cells .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated a series of 4-hydroxyquinazoline derivatives against human cancer cell lines (A549, HepG2). The most potent compound exhibited an IC50 value significantly lower than that of doxorubicin, indicating its potential as a lead compound for further development .

Case Study 2: Antiviral Evaluation

In another study, several synthesized derivatives were tested for their ability to inhibit HIV-1 replication in HeLa cell cultures. Compounds showed varying degrees of activity, with some achieving inhibition rates comparable to existing antiviral treatments .

Data Summary Table

Application AreaActivity TypeReference
AnticancerCytotoxicity ,
AntiviralHIV Inhibition
NeuroprotectionMetal Ion Chelation
Structure-Activity RelationshipSAR Insights

Mechanism of Action

The mechanism of action of 4-Hydroxyquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell apoptosis. The compound also stimulates the formation of reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, further enhancing its cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Ethoxyquinazoline-6-carbonitrile

  • Molecular Formula : C₁₁H₉N₃O
  • Key Features : Substituted with an ethoxy group at position 4 and a nitrile at position 4.

2,4-Dichloroquinazoline-8-carbonitrile

  • Molecular Formula : C₉H₃Cl₂N₃
  • Key Features : Chlorine substituents at positions 2 and 4, with a nitrile at position 8.
  • Properties: Chlorine atoms increase electrophilicity, making this compound more reactive in nucleophilic substitution reactions.

8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

  • Molecular Formula : C₁₅H₁₃N₃OS
  • Key Features: A partially saturated quinoline core with a methyl group, oxo group, and thiophene substituent.
  • Properties: The thiophene moiety introduces π-stacking capabilities, while the hexahydroquinoline structure reduces aromaticity, altering solubility and reactivity compared to fully aromatic quinazolines .

4,6,7-Trimethyl-2-oxo-2,3-dihydroquinazoline-8-carbonitrile

  • Molecular Formula : C₁₂H₁₁N₃O
  • Key Features : Methyl groups at positions 4, 6, and 7, with an oxo group at position 2.
  • The oxo group facilitates hydrogen bonding, influencing crystallization behavior .

Research and Industrial Relevance

  • 4-Hydroxyquinazoline-8-carbonitrile is prioritized in medicinal chemistry for its dual functional groups, enabling derivatization into kinase inhibitors or antiviral agents .
  • 1,3-Thiazole-4-carbonitrile (), though structurally distinct, shares nitrile-driven reactivity and is used in catalysis and materials science, highlighting the versatility of nitrile-containing heterocycles.

Biological Activity

Overview

4-Hydroxyquinazoline-8-carbonitrile is a heterocyclic compound belonging to the quinazoline family, characterized by a hydroxyl group at the 4-position and a cyano group at the 8-position. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and biochemistry.

The primary biological activity of this compound is attributed to its role as a tyrosine kinase inhibitor , specifically targeting the Epidermal Growth Factor Receptor (EGFR) . This interaction leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Key Pathways Affected

  • Poly (ADP-ribose) polymerase (PARP) Pathway : The compound inhibits PARP enzymes, which play a critical role in DNA repair mechanisms. By binding to the catalytic domain of PARP1, it prevents the repair of single-stranded DNA breaks, leading to increased cytotoxicity in cancer cells resistant to conventional PARP inhibitors.

The compound exhibits significant biochemical properties that contribute to its cytotoxic effects:

  • Cytotoxicity : In studies involving various cancer cell lines, including PARPi-resistant HCT-15 and HCC1937, this compound demonstrated superior cytotoxicity compared to other agents. It effectively suppresses intracellular PAR formation and enhances γH2AX aggregation, markers indicative of DNA damage.
  • Reactive Oxygen Species (ROS) Generation : The compound stimulates ROS production, which is associated with mitochondrial membrane depolarization and subsequent apoptosis in cancer cells.

Case Studies and Experimental Data

  • Cytotoxic Activity :
    • In vitro studies showed that this compound has an IC50 value significantly lower than many existing chemotherapeutics against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 16.53 µM against human fibrosarcoma HT1080 cells .
    • Comparative studies indicated that this compound outperformed traditional PARP inhibitors in specific resistant cell lines, suggesting its potential as a second-line treatment option for resistant cancers .
  • Mechanistic Insights :
    • Microarray analyses revealed that treatment with this compound resulted in the upregulation of stress-related genes involved in apoptosis and cell cycle regulation. This suggests a multifaceted mechanism where the compound not only inhibits PARP but also modulates gene expression related to cellular stress responses .

Applications in Scientific Research

This compound is being explored for various applications:

  • Cancer Therapy : Its ability to inhibit EGFR and PARP makes it a promising candidate for developing targeted therapies against multiple cancer types.
  • Biochemical Research : It serves as a tool compound for studying DNA repair mechanisms and cellular responses to oxidative stress.
  • Pharmaceutical Development : The compound's structure is being utilized as a scaffold for synthesizing novel derivatives with enhanced biological activity .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Tyrosine Kinase InhibitionInhibits EGFR signaling pathways
PARP InhibitionPrevents DNA repair by inhibiting PARP enzymes
CytotoxicityIC50 values around 16.53 µM in specific cell lines
ROS GenerationInduces oxidative stress leading to apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxyquinazoline-8-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor nitriles or functionalization of quinazoline cores. For example, analogous carbonitrile derivatives (e.g., pyridopyrimidine-6-carbonitrile) are synthesized via condensation reactions using hydrazine hydrate or chloroacetate esters under reflux conditions . Key parameters include temperature control (70–100°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., AlCl₃ for Fries rearrangement in related hydroxyquinoline systems) . Yield optimization requires monitoring intermediates via TLC and recrystallization in polar solvents.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Detect hydroxyl (-OH, ~3200 cm⁻¹) and nitrile (-C≡N, ~2200 cm⁻¹) groups. Compare with databases like NIST Chemistry WebBook for validation .
  • NMR : 1^1H NMR should show aromatic proton splitting patterns (δ 7.0–9.0 ppm) and hydroxyl proton exchangeability. 13^13C NMR confirms nitrile carbon (~115 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Use NIOSH/EN 166-certified goggles, nitrile gloves, and full-body protective clothing to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight containers in dry, ventilated areas; avoid incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound derivatives as kinase inhibitors?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at positions 2, 4, and 7 to assess steric/electronic effects on kinase binding. For example, 8-cyclopentyl-pyridopyrimidine-6-carbonitrile derivatives showed enhanced CDK4/ARK5 inhibition via hydrophobic interactions .
  • In Vitro Profiling : Test inhibitory activity (IC₅₀) against kinase panels using fluorescence polarization assays. Cross-validate with molecular docking to identify key binding residues .
  • Data Interpretation : Use multivariate analysis to correlate substituent properties (e.g., logP, Hammett constants) with activity trends.

Q. What strategies can resolve contradictions in reported toxicological and environmental impact data for this compound?

  • Methodological Answer :

  • Comparative Studies : Replicate toxicity assays (e.g., Ames test, zebrafish embryotoxicity) under standardized OECD guidelines to address variability .
  • Environmental Fate Modeling : Use EPI Suite to predict biodegradation pathways and bioaccumulation potential, supplementing with experimental soil mobility studies .
  • Meta-Analysis : Aggregate data from multiple SDS sheets (e.g., Combi-Blocks vs. ACETO) to identify consensus on hazards like NOx gas emissions during combustion .

Q. How can computational methods guide the optimization of this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity at the quinazoline C-8 position. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites .
  • Solvent Screening : Use COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMSO for polar transition states).
  • Kinetic Analysis : Monitor reaction progress via in situ IR or Raman spectroscopy to validate computational predictions .

Properties

IUPAC Name

4-oxo-3H-quinazoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQABABXGUUNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)NC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697394
Record name 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663194-04-5
Record name 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Hydroxyquinazoline-8-carbonitrile
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4-Hydroxyquinazoline-8-carbonitrile
4-Hydroxyquinazoline-8-carbonitrile
4-Hydroxyquinazoline-8-carbonitrile
4-Hydroxyquinazoline-8-carbonitrile

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